(2,5-Dichlorophenoxy)acetyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

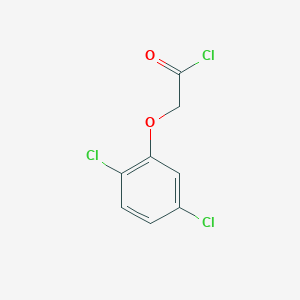

(2,5-Dichlorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 5 positions, and an acetyl chloride group attached to the phenoxy group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenoxy)acetyl chloride typically involves the reaction of 2,5-dichlorophenol with acetyl chloride. The reaction is carried out in the presence of a catalyst, such as aluminum trichloride (AlCl3), under controlled conditions. The process can be summarized as follows:

Starting Materials: 2,5-dichlorophenol and acetyl chloride.

Catalyst: Aluminum trichloride (AlCl3).

Reaction Conditions: The reaction is typically carried out at elevated temperatures, around 65-100°C, with continuous stirring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production methods are designed to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acetyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form (2,5-dichlorophenoxy)acetic acid and hydrochloric acid.

Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and water.

Catalysts: Aluminum trichloride (AlCl3) for substitution reactions.

Conditions: Reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

(2,5-Dichlorophenoxy)acetic acid: Formed through hydrolysis.

Amides: Formed through condensation reactions with amines.

Wissenschaftliche Forschungsanwendungen

(2,5-Dichlorophenoxy)acetyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of herbicides and other agrochemicals.

Wirkmechanismus

The mechanism of action of (2,5-Dichlorophenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2,4-Dichlorophenoxy)acetyl chloride: Similar in structure but with chlorine atoms at the 2 and 4 positions.

(2,4-Dichlorophenoxy)acetic acid: A related compound used as a herbicide.

Uniqueness

(2,5-Dichlorophenoxy)acetyl chloride is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and agrochemicals .

Biologische Aktivität

(2,5-Dichlorophenoxy)acetyl chloride is a chemical compound of interest due to its potential applications in agriculture and its biological effects. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, toxicity, and relevant case studies.

This compound, with the chemical formula C₈H₆Cl₂O₂, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used as a herbicide. The synthesis of this compound typically involves the reaction of 2,5-dichlorophenol with acetyl chloride in the presence of a catalyst. This compound is known for its reactivity due to the presence of the acyl chloride functional group.

Antifungal and Herbicidal Properties

Research indicates that derivatives of chlorophenoxyacetic acids, including this compound, exhibit significant antifungal and herbicidal activities. For instance, studies on related compounds have shown promising results against various fungal pathogens such as Cladosporium cucumerinum and Corynespora cassiicola. The half-maximal effective concentration (EC50) values for these compounds suggest that they can be effective alternatives to traditional fungicides .

| Compound | Target Organism | EC50 (µg/mL) |

|---|---|---|

| 4b | Sphaerotheca fuligenea | 11.2287 |

| Flusilazole | Sphaerotheca fuligenea | 0.8923 |

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in target organisms. For example, it may inhibit key enzymes involved in metabolic pathways or alter membrane permeability. The exact mechanisms remain an area for further research.

Toxicity and Safety Concerns

Like other chlorinated compounds, this compound poses potential health risks. Case studies involving similar compounds like 2,4-D have documented severe toxicity leading to symptoms such as rhabdomyolysis and neurotoxicity . In agricultural settings, exposure can occur through inhalation or skin contact during application.

Case Studies

- Case Study on 2,4-D Poisoning : A patient presented with severe symptoms after ingestion of a 2,4-D herbicide. Symptoms included gastrointestinal distress and muscle damage indicative of rhabdomyolysis. This case underscores the potential dangers associated with chlorophenoxy compounds .

- Fatality from Herbicide Exposure : Another case involved a young female farmer who ingested 2,4-D leading to multi-organ failure. The misdiagnosis as organophosphate poisoning delayed appropriate treatment and resulted in a fatal outcome .

Environmental Impact

The environmental persistence and bioaccumulation potential of chlorinated compounds raise concerns about their long-term ecological effects. Studies using model organisms like Caenorhabditis elegans have been utilized to assess the environmental risks posed by these chemicals .

Eigenschaften

IUPAC Name |

2-(2,5-dichlorophenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJGJWREUUKZMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566512 |

Source

|

| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-51-7 |

Source

|

| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.